

# PF-AKT400 Dosing and Efficacy Data

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**Compound Focus:** PF-AKT400

Cat. No.: S548344

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The table below summarizes the key quantitative data from *in vivo* studies involving **PF-AKT400**, which used a consistent twice-daily (b.i.d.) oral dosing schedule [1] [2].

Cancer Model	Dosing Schedule	Treatment Duration	Efficacy Outcome (Tumor Growth Inhibition - TGI)	Combination Agent
PC3 Prostate Carcinoma	100 mg/kg, b.i.d., p.o.	10 days	75% TGI	-
Colo205 Colorectal Carcinoma	150 mg/kg, b.i.d., p.o.	10 days	60% TGI	-
PC3 Prostate Carcinoma	75 mg/kg, b.i.d., p.o.	10 days	98% TGI	Rapamycin (10 mg/kg, i.p.)

## Experimental Protocol for In Vivo Efficacy Studies

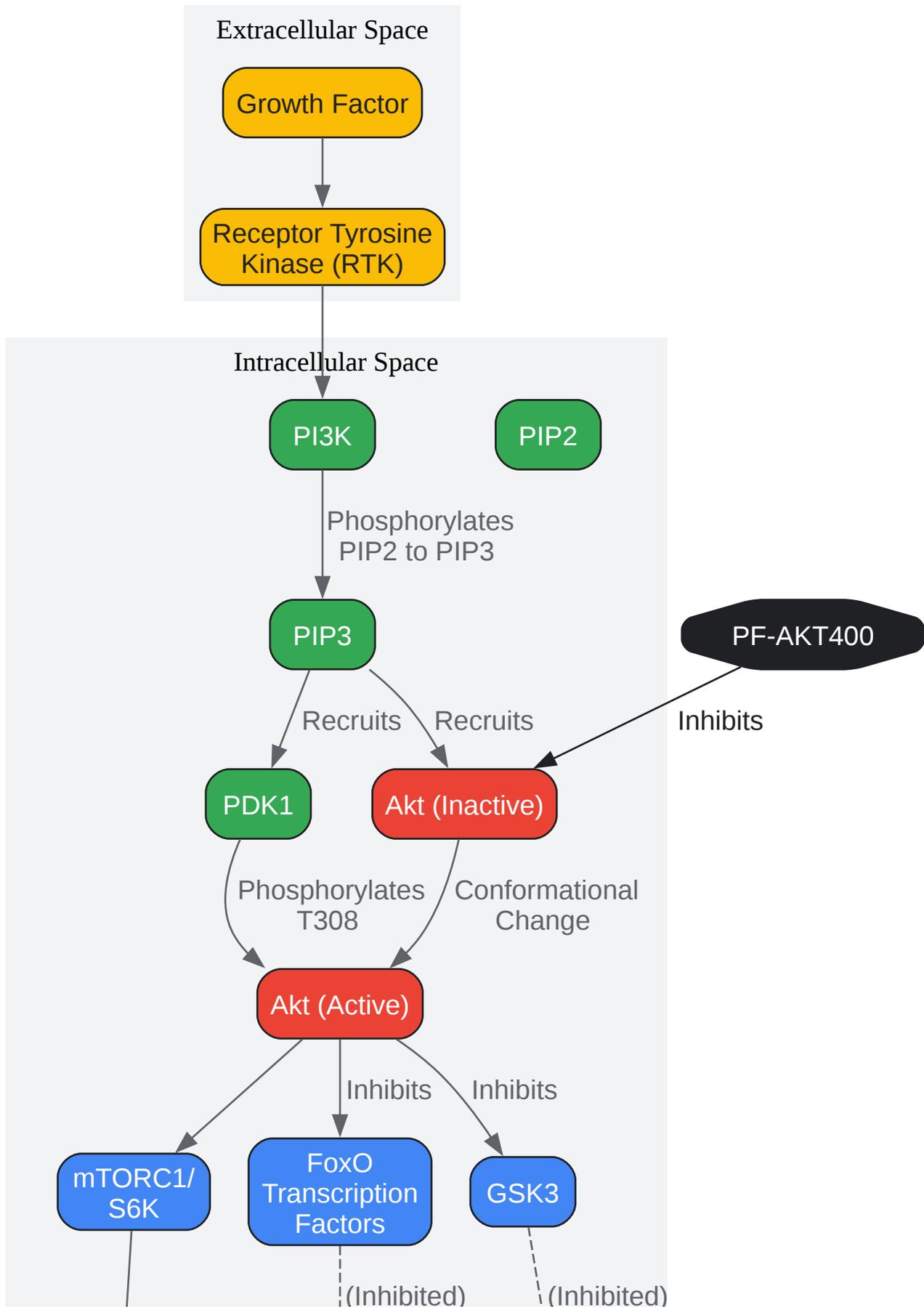
Here is a detailed methodology for the *in vivo* efficacy study, which you can adapt for your own research [1] [2].

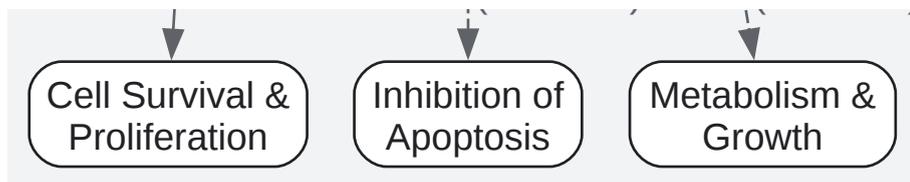
- Animal Model:** Use mouse xenograft models (e.g., PC3 prostate carcinoma or Colo205 colorectal carcinoma cells implanted in immunocompromised mice).

- **Compound Formulation:** Prepare **PF-AKT400** in a vehicle suitable for oral gavage. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].
- **Dosing Regimen:**
  - Administer **PF-AKT400** orally (p.o.) at the desired dose (e.g., 75, 100, or 150 mg/kg).
  - Dosing should be performed twice daily (b.i.d.), with approximately 10-12 hours between doses.
  - Continue the treatment for the planned duration (e.g., 10 days).
- **Tumor Monitoring:** Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers. Calculate tumor growth inhibition (TGI) by comparing the final tumor volumes in the treatment group to the control group.
- **Pharmacodynamic (PD) Analysis:**
  - At the end of the study, collect tumor and plasma samples at various time points after the final dose (e.g., 0.5h, 1h, 2-4h).
  - Analyze tumor lysates via **immunoblotting** to assess PD markers such as:
    - **Reduction in S6 phosphorylation** (indicating pathway inhibition).
    - **Hyperphosphorylation of Akt** (a feedback effect commonly observed with Akt inhibitors).
- **Pharmacokinetic (PK) Analysis:** Measure plasma drug concentrations over time using methods like LC-MS/MS to determine parameters like peak concentration (Cmax) and time to peak (Tmax).

## Mechanism of Action and Signaling Pathway

**PF-AKT400** is a potent, ATP-competitive, and broadly selective inhibitor of the Akt kinase (also known as Protein Kinase B) [1]. It exhibits **900-fold greater selectivity for PKB $\alpha$  (Akt1) (IC<sub>50</sub> = 0.5 nM) over PKA (IC<sub>50</sub> = 450 nM)** [1]. The following diagram illustrates the signaling pathway it targets and its cellular effects.





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The Akt pathway promotes cell survival, growth, and proliferation [3] [4]. **PF-AKT400** directly inhibits **Akt**, preventing the phosphorylation of its downstream effectors, which leads to reduced cell survival and growth signaling [1].

## Frequently Asked Questions for Technical Support

**Q1: What is the typical cellular IC<sub>50</sub> value for PF-AKT400?** The cellular IC<sub>50</sub> for **PF-AKT400**, measured by the inhibition of AKT1-mediated GSK3 $\alpha$  phosphorylation in human U-87MG glioblastoma cells, is **0.31  $\mu$ M** after 1 hour of treatment [1] [2].

**Q2: How should I confirm that PF-AKT400 is working in my in vivo experiment?** To confirm target engagement, analyze tumor lysates using **immunoblotting**. Key pharmacodynamic (PD) markers to monitor are:

- A significant reduction in S6 phosphorylation.
- **Hyperphosphorylation of Akt** at Ser473, which is a common feedback mechanism upon pathway inhibition [1] [2]. The peak PD response for p-S6 reduction is typically observed **2-4 hours** post-administration [1].

**Q3: I am not seeing the expected efficacy. What could be the issue?**

- **Check your dosing schedule:** **PF-AKT400** has a relatively short plasma half-life. The b.i.d. schedule is crucial to maintain effective drug exposure throughout the day. Confirm that doses are given approximately 12 hours apart.
- **Verify combination agent timing:** If used in combination with Rapamycin, ensure the dosing schedule for both compounds is optimized based on their respective PK/PD profiles.
- **Confirm formulation and stability:** Ensure the compound is freshly prepared in the recommended vehicle and administered correctly.

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## References

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